4-iodo-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-iodo-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H18INO2S and a molecular weight of 367.24629 g/mol . This compound is characterized by the presence of an iodine atom attached to the benzene ring and two propyl groups attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-iodo-N,N-dipropylbenzenesulfonamide typically involves the iodination of N,N-dipropylbenzenesulfonamideIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-iodo-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-iodo-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 4-iodo-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
4-iodo-N,N-dipropylbenzenesulfonamide can be compared with other similar compounds such as:
- 4-bromo-N,N-dipropylbenzenesulfonamide
- 4-chloro-N,N-dipropylbenzenesulfonamide
- 4-fluoro-N,N-dipropylbenzenesulfonamide
These compounds share similar structural features but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-iodo-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDLYAUBQWDJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.